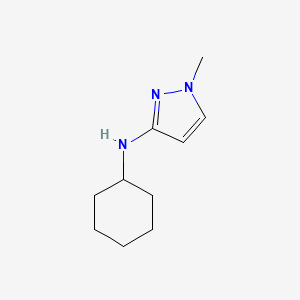

N-cyclohexyl-1-methyl-1H-pyrazol-3-amine

Description

Structure

2D Structure

Properties

Molecular Formula |

C10H17N3 |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-cyclohexyl-1-methylpyrazol-3-amine |

InChI |

InChI=1S/C10H17N3/c1-13-8-7-10(12-13)11-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,11,12) |

InChI Key |

ZDHXEOJDRXHKHD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)NC2CCCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine and Its Analogs

Conventional Synthetic Routes to Aminopyrazoles

Traditional methods for the synthesis of the aminopyrazole core have been well-established for decades, primarily relying on cyclization reactions of acyclic precursors. These routes are valued for their reliability and the accessibility of starting materials.

Condensation Reactions with Hydrazines and β-Ketonitriles

One of the most versatile and widely employed methods for the synthesis of 3(5)-aminopyrazoles is the condensation of β-ketonitriles with hydrazines. researchgate.netnih.gov The reaction proceeds through an initial nucleophilic attack of the hydrazine (B178648) onto the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the other nitrogen atom of the hydrazine onto the nitrile carbon, yields the aminopyrazole ring. nih.gov

The regioselectivity of this reaction is a critical consideration when using monosubstituted hydrazines, such as methylhydrazine. The outcome, leading to either a 3-amino or a 5-amino pyrazole (B372694) derivative, is influenced by the nature of the substituents on both the hydrazine and the β-ketonitrile, as well as the reaction conditions. For instance, in the synthesis of highly functionalized phenylaminopyrazoles, the reaction of N,S-thioketal intermediates (derived from β-ketonitriles) with methylhydrazine or benzylhydrazine (B1204620) proceeds regioselectively. The substituted nitrogen atom of the hydrazine selectively displaces the thiomethyl group, and subsequent cyclization is directed by the other functional groups present in the molecule. nih.gov

Table 1: Examples of Aminopyrazole Synthesis via Condensation of β-Ketonitriles and Hydrazines

| β-Ketonitrile Derivative | Hydrazine | Product | Yield (%) | Reference |

| Thioamide intermediate from AMR & PhNCS | Methylhydrazine | 3-Amino-1-methyl-5-phenylamino-pyrazole derivative | Moderate-Good | nih.gov |

| Thioamide intermediate from AMR & PhNCS | Benzylhydrazine | 3-Amino-1-benzyl-5-phenylamino-pyrazole derivative | Moderate-Good | nih.gov |

Utilization of α,β-Unsaturated Nitriles and Hydrazines

Another major pathway to 3(5)-aminopyrazoles involves the condensation of α,β-unsaturated nitriles with hydrazines. chim.it This method is particularly effective when the β-position of the unsaturated nitrile is functionalized with a good leaving group, such as an alkoxy, dimethylamino, or thiomethyl group. The reaction mechanism involves a Michael addition of the hydrazine to the double bond, followed by cyclization and elimination of the leaving group to form the aromatic pyrazole ring. chim.it

The regioselectivity of this condensation with monosubstituted hydrazines can be controlled by the reaction conditions. For example, the reaction of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118) can be directed to yield either the 5-aminopyrazole or the 3-aminopyrazole (B16455) by choosing acidic or basic conditions, respectively. chim.it

One-Pot Multicomponent Cyclization Approaches

To enhance synthetic efficiency and reduce waste, one-pot multicomponent reactions (MCRs) have been developed for the synthesis of complex pyrazole derivatives. These strategies involve the combination of three or more starting materials in a single reaction vessel to generate the target molecule in a convergent manner.

A regioselective one-pot procedure for synthesizing highly functionalized anilino-pyrazoles has been established. researchgate.net This method involves the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines. The reaction proceeds through the in-situ formation of a thioamide intermediate, which is then S-methylated and subsequently cyclized with the hydrazine to afford tetra-substituted phenylaminopyrazole derivatives. researchgate.netnih.gov This approach offers significant versatility, allowing for the introduction of diverse substituents on the pyrazole core. researchgate.net

Advanced Synthetic Strategies for N-cyclohexyl-1-methyl-1H-pyrazol-3-amine

More recent synthetic developments have focused on improving the efficiency, selectivity, and substrate scope of aminopyrazole synthesis, including methods for the direct introduction of N-substituents and the use of modern energy sources to accelerate reactions.

Direct Preparation Methods from Primary Amines

While traditional methods often rely on pre-functionalized hydrazines, which can be difficult to handle, recent advancements have enabled the direct use of primary amines for the synthesis of N-substituted pyrazoles. This is particularly relevant for the synthesis of N-cyclohexyl derivatives.

A notable method involves the reaction of a primary amine, such as cyclohexylamine, with a 1,3-dicarbonyl compound (e.g., 2,4-pentanedione) and an aminating agent like O-(4-nitrobenzoyl)hydroxylamine in DMF. nih.gov This approach allows for the direct formation of the N-alkyl pyrazole in a single step under relatively mild conditions. The reaction is run at 85 °C for a short duration, and the desired product can be isolated in moderate yields after chromatographic purification. nih.gov This methodology is significant as it provides a direct route to N-alkylated pyrazoles from readily available primary amines, bypassing the need for the corresponding hydrazines.

Table 2: Synthesis of 1-Cyclohexyl-3,5-dimethyl-1H-pyrazole from Cyclohexylamine

| Amine | 1,3-Dicarbonyl | Aminating Agent | Solvent | Conditions | Yield (%) | Reference |

| Cyclohexanamine | 2,4-Pentanedione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 °C, 1.5 h | 35 | nih.gov |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the synthesis of various pyrazole derivatives, including aminopyrazoles.

The condensation of 3-methoxyacrylonitrile with phenylhydrazine, for instance, can be performed under microwave irradiation, leading to a tenfold reduction in reaction time without affecting the regiochemical outcome. chim.it Microwave heating has also been employed in the synthesis of pyrazolo[1,5-a]pyrimidines from 3-aminopyrazoles and isoflavones, with reactions completing in just 15 minutes at 100 °C. nih.gov Furthermore, the synthesis of 3-halo and 3-nitropyrazolo[1,5-a]pyrimidines has been achieved in 2 minutes at 180 °C under microwave conditions. nih.gov These examples highlight the significant potential of microwave irradiation to expedite the synthesis of this compound and its analogs, offering a greener and more efficient alternative to traditional heating. lew.ro

Table 3: Comparison of Conventional and Microwave-Assisted Synthesis of a Triazole Derivative

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 130 minutes | 25 | nih.gov |

| Microwave Irradiation | 10 minutes | 77 | nih.gov |

Reductive Amination Sequences

Reductive amination is a highly effective and widely utilized method for the formation of carbon-nitrogen bonds, making it a key strategy for the synthesis of this compound. mdpi.com This process typically involves two sequential steps in a one-pot reaction: the formation of an imine or enamine intermediate followed by its reduction to the corresponding amine. mdpi.comresearchgate.net

In the context of synthesizing the target compound, the sequence would commence with the reaction between 1-methyl-1H-pyrazol-3-amine and cyclohexanone. This initial condensation reaction forms a Schiff base (imine) intermediate. The subsequent introduction of a reducing agent selectively reduces the imine C=N bond to a C-N single bond, yielding the final this compound.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (STAB). researchgate.net The choice of reducing agent is critical and is often dictated by the pH requirements and the stability of the reactants and intermediates. researchgate.net For instance, sodium cyanoborohydride is effective under mildly acidic conditions which favor imine formation without significantly reducing the starting ketone.

An efficient one-pot, two-step synthesis of a related compound, 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, highlights the utility of this approach. The process begins with a solvent-free condensation of the pyrazole amine with an aldehyde, followed by reduction with sodium borohydride in methanol. mdpi.com This methodology is noted for its operational simplicity and short reaction times, as it does not require the isolation of the imine intermediate. mdpi.com

| Parameter | Condition/Reagent | Rationale/Effect on Reaction | Reference |

|---|---|---|---|

| Starting Materials | 1-methyl-1H-pyrazol-3-amine, Cyclohexanone | Direct precursors for the target molecule. | researchgate.net |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Effective and common reducing agent for imines. Reduction is typically performed in a protic solvent like methanol. | mdpi.com |

| Reaction Sequence | 1. Condensation (Imine Formation) | Forms the key imine intermediate. Can be performed solvent-free at elevated temperatures (e.g., 120 °C). | mdpi.com |

| 2. Reduction | Reduces the imine to the final secondary amine product. | mdpi.com | |

| Workup | One-Pot Synthesis | Avoids isolation of the potentially unstable imine intermediate, improving overall efficiency and yield. | researchgate.net |

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound requires strict regiochemical control at two key stages: the initial formation of the pyrazole ring and the subsequent N-alkylation. The inherent asymmetry of the precursors can lead to the formation of constitutional isomers, which are often difficult to separate. conicet.gov.ar

The foundational Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, is a primary route to the pyrazole core. acs.org When using methylhydrazine and an unsymmetrical dicarbonyl equivalent to build the 1-methyl-pyrazol-3-amine skeleton, two regioisomeric products can form: the desired 1,3-substituted pyrazole and the undesired 1,5-substituted isomer. The regiochemical outcome is heavily influenced by the reaction conditions, particularly the solvent. conicet.gov.ar Studies have shown that the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can dramatically increase the regioselectivity in favor of one isomer over the other, compared to reactions run in standard ethanol. conicet.gov.ar

A second point of regioselectivity arises if the synthetic strategy involves the direct alkylation of a pre-formed 3-aminopyrazole with a cyclohexyl halide. The pyrazole anion formed under basic conditions has two nucleophilic nitrogen atoms (N1 and N2), and alkylation can occur at either site, leading to a mixture of N-substituted isomers. Steric hindrance often plays a decisive role in these reactions, with the alkylating agent preferentially attacking the less sterically hindered nitrogen atom. lookchem.com

Stereoselectivity is generally not a factor in the final product of this compound, as the molecule is achiral.

| Synthetic Stage | Reactants | Controlling Factor | Observed Outcome | Reference |

|---|---|---|---|---|

| Ring Formation (Knorr Synthesis) | Unsymmetrical 1,3-Diketone + Methylhydrazine | Solvent: Ethanol | Formation of regioisomeric mixtures of N-methylpyrazoles. | conicet.gov.ar |

| Solvent: Fluorinated Alcohols (TFE, HFIP) | Dramatically increased regioselectivity, favoring one isomer (e.g., up to 99:1). | conicet.gov.ar | ||

| N-Alkylation of Pyrazole Ring | 3-Substituted Pyrazole + Alkyl Halide | Steric Hindrance | Alkylation occurs preferentially at the less sterically hindered nitrogen (N1), leading to the N1 isomer as the major product. | lookchem.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and the formation of byproducts. Key parameters that are typically adjusted include temperature, solvent, catalyst, and the stoichiometry of reagents. nih.govnih.gov

In a direct synthesis approach for N-alkyl pyrazole analogs, such as the reaction of a primary amine with a 1,3-diketone, various amination reagents and conditions have been systematically evaluated. nih.gov For the synthesis of 1-cyclohexyl-3,5-dimethyl-1H-pyrazole, the reaction between cyclohexanamine, 2,4-pentanedione, and an amination reagent like O-(4-nitrobenzoyl)hydroxylamine was optimized. nih.govacs.org The study found that adding all reagents together at a low temperature (0 °C) and then heating to a specific temperature (e.g., 85 °C) was critical for obtaining reproducible yields. acs.org Minor changes in temperature or reagent stoichiometry led to reduced yields. acs.org The choice of solvent is also significant, with dimethylformamide (DMF) often being a suitable medium for this type of transformation. nih.gov

The optimization process often involves screening different catalysts or additives. While some reactions benefit from acidic or basic catalysis, the direct synthesis of N-substituted pyrazoles from amines was found to be sensitive to certain bases like diisopropylethylamine (DIPEA), which decreased the yield. acs.org The reaction, however, was not significantly affected by the presence of water or acetic acid. acs.org These findings underscore the importance of empirical optimization for each specific substrate combination to achieve the most efficient synthesis.

| Parameter | Variation | Effect on Yield | Reference |

|---|---|---|---|

| Temperature | Optimal (e.g., 85 °C) | Achieved highest isolated yield (e.g., 44% for an analog). | nih.govacs.org |

| Sub-optimal (e.g., 80 °C or 90 °C) | Slightly reduced yields. | acs.org | |

| Solvent | Dimethylformamide (DMF) | Effective solvent for the reaction of primary amines with diketones. | nih.gov |

| Additives | Water, Acetic Acid | Minor effect on yield, showing reaction is not sensitive to them. | acs.org |

| DIPEA (Base) | Decreased yield, likely due to side reactions with the amination reagent. | acs.org | |

| Reagent Addition | All reagents added at 0 °C, then heated | Critical for reproducible yields. | acs.org |

Advanced Spectroscopic and Spectrometric Characterization of N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-cyclohexyl-1-methyl-1H-pyrazol-3-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional experiments is employed for an unambiguous assignment of all signals.

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring, the N-methyl group, the exocyclic amine, and the cyclohexyl moiety.

The pyrazole ring protons, H-4 and H-5, are expected to appear as doublets due to mutual coupling. Based on data for similar 1-methyl-1H-pyrazol-3-amine structures, the H-5 proton typically resonates further downfield than the H-4 proton. nih.gov The N-methyl group should appear as a sharp singlet, typically in the range of 3.4-3.9 ppm. mdpi.commdpi.com The cyclohexyl protons will present as a series of complex multiplets in the aliphatic region (typically 1.0-3.5 ppm). The methine proton on the cyclohexyl ring attached to the amine nitrogen (H-1') is expected to be the most downfield of the cyclohexyl signals due to the deshielding effect of the adjacent nitrogen. The proton on the exocyclic amine (NH) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Cyclohexyl-H (aliphatic CH₂) | 1.0 - 2.0 | Multiplet (m) |

| Cyclohexyl-H (methine CH) | 3.3 - 3.6 | Multiplet (m) |

| N-CH₃ | 3.5 - 3.9 | Singlet (s) |

| Pyrazole H-4 | 5.6 - 6.1 | Doublet (d) |

| Pyrazole H-5 | 7.2 - 7.6 | Doublet (d) |

Note: The chemical shifts are estimated based on analogous pyrazole derivatives. Actual values may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound would display distinct signals for each unique carbon atom.

The three carbon atoms of the pyrazole ring are expected to resonate in the aromatic region. The C-3 carbon, bonded to the amino group, is typically the most downfield, followed by C-5 and C-4. mdpi.com The N-methyl carbon signal is expected in the 30-40 ppm range. The six carbons of the cyclohexyl ring will appear in the aliphatic region of the spectrum, with the C-1' carbon attached to the nitrogen appearing most downfield (typically >50 ppm) compared to the other methylene (B1212753) carbons of the ring.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl C-2'/C-6' & C-3'/C-5' | 24.0 - 27.0 |

| Cyclohexyl C-4' | 32.0 - 34.0 |

| N-CH₃ | 34.0 - 39.0 |

| Cyclohexyl C-1' | 50.0 - 55.0 |

| Pyrazole C-4 | 85.0 - 95.0 |

| Pyrazole C-5 | 128.0 - 135.0 |

Note: The chemical shifts are estimated based on data from structurally similar pyrazole compounds. mdpi.comrsc.org

Nitrogen-15 NMR (¹⁵N NMR) is a powerful technique for probing the electronic environment of nitrogen atoms, although it is less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus. researchgate.net For this compound, three distinct nitrogen signals are expected.

The pyrazole ring contains two nitrogen atoms: N-1, a pyridinic-type nitrogen, and N-2, a pyrrolic-type nitrogen. Studies on pyrazole derivatives have shown that the chemical shifts of these nitrogens are sensitive to substitution and intermolecular interactions like hydrogen bonding. psu.edu The N-1 nitrogen (substituted with the methyl group) and the N-2 nitrogen will have characteristic chemical shifts that help confirm the ring structure. The third nitrogen is the exocyclic amino group (N-3), whose chemical shift would be distinct from the ring nitrogens. Inverse-detected techniques like ¹H-¹⁵N HMBC are often used to assign these resonances. researchgate.net

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing through-bond and through-space correlations. semanticscholar.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, it would show a correlation between the N-CH₃ proton singlet and the corresponding N-CH₃ carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for establishing the connectivity of different molecular fragments. Key expected correlations include:

The N-CH₃ protons to the pyrazole C-5 and C-2 carbons.

The pyrazole H-4 proton to carbons C-3 and C-5.

The cyclohexyl H-1' proton to the pyrazole C-3 and cyclohexyl C-2'/C-6' carbons. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. It is particularly useful for assigning the protons within the cyclohexyl ring by showing the connectivity between adjacent protons, and it would confirm the coupling between the pyrazole H-4 and H-5 protons. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It can provide information on the conformation and stereochemistry of the molecule. For instance, a NOESY spectrum could show a correlation between the N-methyl protons and the pyrazole H-5 proton, confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺·) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. aip.org

For this compound (C₁₀H₁₇N₃, Molecular Weight: 179.27 g/mol ), the molecular ion peak would be expected at m/z = 179. The fragmentation pattern would likely involve characteristic losses from both the cyclohexyl and pyrazole moieties. Plausible fragmentation pathways include:

Loss of the cyclohexyl group: Cleavage of the C-N bond between the cyclohexyl ring and the amine can lead to a fragment corresponding to the 1-methyl-1H-pyrazol-3-amine cation.

Fragmentation of the cyclohexyl ring: A common pathway for cyclohexyl derivatives is the loss of ethene (C₂H₄, 28 Da) or other small neutral molecules, leading to a series of peaks separated by characteristic mass units.

Cleavage of the pyrazole ring: The heterocyclic ring can also undergo fragmentation, although it is generally more stable. nist.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-methyl-1H-pyrazol-3-amine |

| (R)-3-amino-1-cyclohexyl-5-oxo-6,7-dihydro-1H,5H-pyrazolo[1,2-a]pyrazole-2-carbonitrile |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique allows for the calculation of a compound's molecular formula, providing unequivocal evidence of its identity.

In the characterization of pyrazole derivatives, HRMS is a standard and essential tool. For instance, in the analysis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, a related pyrazole-based benzenesulfonamide, HRMS analysis confirmed the exact mass of the pseudo-molecular ion ([M + H]+) to be m/z 462.1516. This result was in close agreement with the calculated mass for the elemental formula C22H28N3O4S2+, with a mass error of only -1.30 ppm, thereby verifying the compound's composition. mdpi.com

Similarly, for other substituted pyrazoles, HRMS (ESI) has been used to confirm their structures. For example, the calculated m/z for C13H25N2O ([M + H]+) was 225.1962, while the found value was 225.1959. acs.org Another derivative, C16H21N2O2, had a calculated [M + H]+ of 273.1598 and a found value of 273.1597. acs.org These examples highlight the precision of HRMS in structural confirmation of novel pyrazole compounds.

Table 1: Representative HRMS Data for Pyrazole Derivatives

| Compound | Molecular Formula | Calculated m/z ([M+H]⁺) | Found m/z ([M+H]⁺) | Reference |

|---|---|---|---|---|

| N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | C₂₂H₂₈N₃O₄S₂⁺ | 462.1516 (Calculated for C₂₂H₂₈N₃O₄S₂⁺) | 462.1516 | mdpi.com |

| Derivative 1 | C₁₃H₂₅N₂O | 225.1962 | 225.1959 | acs.org |

| Derivative 2 | C₁₆H₂₁N₂O₂ | 273.1598 | 273.1597 | acs.org |

LC-MS Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is widely used for the identification and quantification of compounds in complex mixtures. For novel synthesized compounds like pyrazole derivatives, LC-MS is crucial for monitoring reaction progress and confirming the presence and purity of the final products. nih.gov

In the study of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which include pyrazole derivatives, LC-MS/MS was employed for analysis. The system, consisting of a triple quadrupole detector mass spectrometer with an electrospray ionization interface, allowed for the development of compound-dependent parameters such as multiple reaction monitoring (MRM) transitions and collision energy for each specific compound. acs.org This level of detail is essential for pharmacokinetic and metabolic studies. The characterization of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives also utilized liquid chromatography mass spectrometry (LC/MS) as part of a comprehensive analytical protocol. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds, providing a molecular fingerprint.

For pyrazole derivatives, FTIR spectroscopy is used to confirm key structural features. In the characterization of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the IR spectrum showed a significant absorption band at 3243 cm⁻¹, which is assigned to the N-H stretching vibration of the secondary amine. mdpi.comresearchgate.net Other key peaks included those for C=N stretching of the pyrazole ring at 1611 cm⁻¹ and asymmetric and symmetric C-O-C stretching at 1240 and 1036 cm⁻¹, respectively. mdpi.comresearchgate.net

In a related sulfonamide derivative, N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, strong absorption bands at 1363 cm⁻¹ and 1170 cm⁻¹ were indicative of the asymmetric and symmetric SO₂ stretching vibrations, respectively. mdpi.com The S-N and S-C stretching vibrations were observed at 892 cm⁻¹ and 676 cm⁻¹, while C=C and C=N stretching vibrations were found at 1595 cm⁻¹. mdpi.com

Table 2: Key FTIR Absorption Bands for Pyrazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Compound Reference | Source |

|---|---|---|---|---|

| N-H (Secondary Amine) | Stretching | 3243 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.comresearchgate.net |

| C=N (Pyrazole Ring) | Stretching | 1611 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.comresearchgate.net |

| SO₂ (Sulfonamide) | Asymmetric Stretching | 1363 | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | mdpi.com |

| SO₂ (Sulfonamide) | Symmetric Stretching | 1170 | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide | mdpi.com |

| C-O-C (Ether) | Asymmetric Stretching | 1240 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.comresearchgate.net |

| C-O-C (Ether) | Symmetric Stretching | 1036 | 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine | mdpi.comresearchgate.net |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This technique is fundamental for confirming the empirical formula of a newly synthesized molecule, which, in conjunction with molecular weight determination from mass spectrometry, establishes the molecular formula.

The synthesis of various pyrazole derivatives is routinely validated by elemental analysis. For 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, the calculated elemental composition was compared with experimental results to confirm its purity and proposed structure. mdpi.com This method was also applied to its imine intermediate. mdpi.com Similarly, the characterization of a series of novel 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives included elemental analysis to verify their composition. nih.gov

Table 3: Example of Elemental Analysis Data for a Pyrazole Derivative

| Compound | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | C₁₅H₁₄N₄O | C | 67.65 | 67.79 | mdpi.com |

| H | 5.30 | 5.43 | mdpi.com | ||

| N | 21.04 | 21.19 | mdpi.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and stereochemistry.

Similarly, an extensive analytical characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its regioisomer included crystal structure analysis to unequivocally establish their connectivity and stereochemistry. researchgate.netnih.gov

Table 4: Crystallographic Data for a Related Pyrazole Derivative

| Parameter | Value | Source |

|---|---|---|

| Compound | 5-Cyclohexyl-4-methyl-1H-pyrazol-3(2H)-one monohydrate | nih.gov |

| Formula | C₁₀H₁₆N₂O·H₂O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c (Note: Not explicitly stated, common for monoclinic) | nih.gov |

| a (Å) | 13.4959 (3) | nih.gov |

| b (Å) | 6.2497 (1) | nih.gov |

| c (Å) | 13.9268 (3) | nih.gov |

| β (°) | 112.782 (1) | nih.gov |

| Volume (ų) | 1083.02 (4) | nih.gov |

| Z | 4 | nih.gov |

Theoretical and Computational Investigations of N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine

Density Functional Theory (DFT) Calculations on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and electronic properties of molecules like N-cyclohexyl-1-methyl-1H-pyrazol-3-amine by modeling the electron density.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the lowest-energy orbital that can accept electrons.

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small energy gap suggests that the molecule can be easily excited and is generally more reactive. For this compound, DFT calculations would map the electron density distribution of these orbitals, identifying which parts of the molecule are most involved in electron-donating and electron-accepting interactions.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. It is calculated by placing a hypothetical positive point charge at various locations on the electron density surface. The resulting map uses a color spectrum to illustrate the electrostatic potential: red regions indicate a negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate a positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent intermediate, or near-neutral, potential.

For this compound, an MEP map would highlight the nitrogen atoms of the pyrazole (B372694) ring and the amino group as potential sites for hydrogen bonding and electrophilic interactions due to their lone pairs of electrons. The map would visually complement the HOMO-LUMO analysis by identifying the specific atomic sites most likely to engage in chemical reactions.

Molecular Dynamics (MD) Simulations

While DFT calculations provide a static, low-energy picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion for a system of interacting particles.

An MD simulation of this compound, typically placed in a simulated solvent environment like water, would reveal how the molecule behaves in a more realistic setting. These simulations can track conformational changes, such as the flexing and rotation of the cyclohexyl and methyl groups, and analyze the molecule's interactions with surrounding solvent molecules. This information is crucial for understanding properties like solubility, diffusion, and how the molecule might orient itself when approaching a biological target.

Prediction of Molecular Descriptors Relevant to Chemical Behavior

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure and are used to predict its physicochemical properties and biological activity. Key descriptors for this compound can be calculated using cheminformatics software.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes.

LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a measure of a molecule's lipophilicity or hydrophobicity. This value influences how a compound is absorbed, distributed, metabolized, and excreted.

Rotatable Bonds refers to the number of bonds that allow for free rotation, which influences the conformational flexibility of the molecule. A higher number of rotatable bonds can impact binding affinity to a target.

Predicted values for these key descriptors are summarized in the table below. molinspiration.com

| Descriptor | Predicted Value | Interpretation |

|---|---|---|

| LogP | 2.28 | Indicates moderate lipophilicity, suggesting a balance between solubility in aqueous and lipid environments. |

| TPSA | 31.35 Ų | Suggests good potential for membrane permeability and oral bioavailability. |

| Number of Rotatable Bonds | 2 | Low number of rotatable bonds indicates relatively low conformational flexibility. |

| Number of Hydrogen Bond Acceptors | 3 | Reflects the number of nitrogen atoms capable of accepting hydrogen bonds. |

| Number of Hydrogen Bond Donors | 1 | Reflects the secondary amine group's ability to donate a hydrogen bond. |

Structure Activity Relationship Sar Principles of N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine Scaffolds

Impact of Cyclohexyl Moiety Modifications on Chemical Activity

The N-cyclohexyl group plays a significant role in the activity of this class of compounds, often acting as a hydrophobic anchor that orients the molecule for optimal interaction with its biological target. Modifications to this moiety can profoundly affect the compound's potency and selectivity.

Research on analogous scaffolds has demonstrated that the cyclohexyl ring is critical for maintaining activity. For instance, in a series of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives, the cyclohexyl group was found to be essential for anchoring the compounds within the target's binding site. lookchem.com Variations in the cyclohexyl ring's structure, such as the introduction of substituents or its replacement with other cyclic or acyclic groups, can lead to significant changes in activity.

In a study on a different class of compounds, replacing a cyclohexyl ring with a phenyl group resulted in a notable loss of both biochemical and whole-cell activities. researchgate.net However, the introduction of specific substituents on the phenyl ring could partially restore or even improve activity, highlighting the nuanced role of both sterics and electronics in this region of the molecule. For example, a 3-cyano substitution on the phenyl ring improved whole-cell activity without altering biochemical potency, whereas a 4-cyano substitution was detrimental to both. researchgate.net

Table 1: Impact of Cyclohexyl Moiety Modifications on Chemical Activity

| Modification of Cyclohexyl Moiety | Observed Effect on Activity | Reference Compound Class |

|---|---|---|

| Replacement with Phenyl | Significant loss of activity | Piperazinyl-methanone derivatives |

| Replacement with 3-Cyanophenyl | Improved whole-cell activity | Piperazinyl-methanone derivatives |

| Replacement with 4-Cyanophenyl | Detrimental to activity | Piperazinyl-methanone derivatives |

Influence of Pyrazole (B372694) Ring Substitutions on Activity Profiles

The pyrazole ring is a versatile scaffold, and substitutions at its various positions can dramatically alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its chemical activity. In the N-cyclohexyl-1-methyl-1H-pyrazol-3-amine scaffold, the methyl group at the N1 position and the amine at the C3 position are key features. Further substitutions on the pyrazole ring can fine-tune the activity.

Studies on related 3-substituted pyrazoles have shown that the nature of the substituent at this position is critical. For instance, in a series of MALT1 protease inhibitors, large hydrophobic substituents at the 3-position were found to be necessary to fill a hydrophobic pocket in the target enzyme. sci-hub.se This suggests that in the this compound scaffold, modifications to the amine group or the introduction of other substituents at or near the 3-position could significantly impact activity.

Furthermore, substitutions at the C4 and C5 positions of the pyrazole ring can also modulate activity. In some pyrazole series, even small changes at these positions have led to significant differences in potency and selectivity. nih.gov For example, the introduction of a bromine atom at the C4 position of a related pyrazole scaffold provided a handle for further optimization of potency and pharmacokinetic properties. lookchem.com

Table 2: Influence of Pyrazole Ring Substitutions on Activity Profiles of Analogous Scaffolds

| Position of Substitution | Type of Substituent | Observed Effect on Activity | Reference Scaffold |

|---|---|---|---|

| 1-position | Methyl vs. Hydrogen | Decreased activity | 3,5-diphenylpyrazole |

| 3-position | Large hydrophobic groups | Required for activity | 1,5-bissubstituted pyrazole-3-carboxamides |

| 5-position | Phenyl | Potent activity | 1,5-bissubstituted pyrazole-3-carboxamides |

Role of the Amine Functional Group in Modulating Chemical Reactivity

The 3-amino group of this compound is a key functional group that can significantly influence the molecule's chemical reactivity and biological interactions. Aminopyrazoles are known to be versatile intermediates in chemical synthesis and can participate in a variety of reactions. nih.gov

In many biologically active pyrazoles, the amino group is either essential for activity or serves as a point for further functionalization to enhance potency or selectivity. For example, in some series of pyrazole-based inhibitors, the amino group was shown to interact with specific amino acid residues in the target protein. sci-hub.se Modification of this amine, for instance, by acylation or alkylation, would be expected to alter its hydrogen bonding capacity and steric profile, leading to a change in chemical reactivity and biological activity.

The electronic nature of the pyrazole ring can also influence the reactivity of the amino group. The electron-rich pyrazole ring can modulate the pKa of the amine, affecting its ionization state at physiological pH. This, in turn, can impact its ability to participate in electrostatic interactions.

Correlation of Computational Descriptors with Observed Structure-Activity Principles

Computational chemistry and quantitative structure-activity relationship (QSAR) studies are powerful tools for understanding the SAR of compounds like this compound. These methods aim to correlate the physicochemical properties of molecules, represented by computational descriptors, with their observed biological or chemical activities. nih.gov

For pyrazole derivatives, a variety of descriptors have been shown to be important for activity. These can be broadly categorized as electronic, steric, and hydrophobic parameters.

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the distribution of electron density on the pyrazole ring and the amine group can be critical for interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational parameters. The steric bulk of the cyclohexyl group and any substituents on the pyrazole ring will influence how the molecule fits into a binding site.

Molecular modeling studies on analogous pyrazole-containing compounds have provided insights into their binding modes. For example, in the case of (E)-3-(1-cyclohexyl-1H-pyrazol-3-yl)-2-methylacrylic acid derivatives, molecular modeling suggested that differences in bond lengths and angles in the pyrazole ring compared to an imidazole (B134444) ring translated to different positioning of key functional groups, thereby impacting the strength of interactions with the target. lookchem.com

QSAR models developed for various series of pyrazole derivatives have successfully predicted their biological activities. nih.gov These models often reveal the relative importance of different physicochemical properties for a given activity, guiding the rational design of new, more potent analogs.

Table 3: Common Computational Descriptors and Their Relevance to SAR

| Descriptor Category | Example Descriptors | Relevance to SAR of Pyrazole Scaffolds |

|---|---|---|

| Electronic | Partial Charges, HOMO/LUMO energies, Dipole Moment | Influence hydrogen bonding, electrostatic interactions, and chemical reactivity. |

| Steric | Molecular Volume, Surface Area, Shape Indices | Determine the fit of the molecule into a binding pocket and can influence selectivity. |

| Hydrophobic | LogP, Molar Refractivity | Affect solubility, membrane permeability, and hydrophobic interactions with the target. |

Mechanistic Insights into Reactions Involving N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine

Reaction Mechanisms of N-cyclohexyl-1-methyl-1H-pyrazol-3-amine Synthesis

The most probable synthetic route to this compound involves the condensation of a β-ketonitrile with a substituted hydrazine (B178648). Specifically, the reaction would likely proceed between a cyclohexyl-substituted β-ketonitrile and methylhydrazine, or alternatively, a suitable β-ketonitrile with N-cyclohexyl-N'-methylhydrazine. The fundamental mechanism is a sequence of nucleophilic addition and cyclization reactions.

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of the β-ketonitrile. In the case of methylhydrazine, the terminal nitrogen atom is generally more nucleophilic and less sterically hindered, leading to the initial formation of a hydrazone intermediate. This is a common and well-established pathway in pyrazole (B372694) synthesis. nih.govbeilstein-journals.org

Following the formation of the hydrazone, an intramolecular cyclization occurs. The second nitrogen atom of the hydrazine moiety attacks the nitrile carbon. This step is often facilitated by the activation of the nitrile group, for instance, through protonation in an acidic medium. The subsequent tautomerization of the cyclic intermediate leads to the formation of the stable aromatic pyrazole ring.

An alternative, though less common, pathway could involve the initial reaction at the nitrile group, but the formation of the hydrazone is generally favored. The regioselectivity of the final product, i.e., the position of the methyl and cyclohexyl groups on the pyrazole nitrogen atoms, is determined during these initial steps. If N-cyclohexyl-N'-methylhydrazine is used, the substitution pattern is pre-determined. However, if the synthesis involves sequential alkylation of a pre-formed pyrazole ring, the regioselectivity will be governed by the directing effects of the existing substituents and the reaction conditions. mdpi.comresearchgate.net

Nucleophilic Attack: The more nucleophilic nitrogen of the substituted hydrazine attacks the carbonyl carbon of the β-ketonitrile.

Dehydration: A molecule of water is eliminated to form a hydrazone intermediate.

Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the nitrile carbon.

Tautomerization: The resulting imine undergoes tautomerization to form the stable 3-aminopyrazole (B16455) ring.

| Step | Description | Key Reactants | Intermediate/Product |

| 1 | Nucleophilic addition | β-ketonitrile, Substituted hydrazine | Hemiaminal |

| 2 | Dehydration | Hemiaminal | Hydrazone |

| 3 | Intramolecular cyclization | Hydrazone | Cyclic imine |

| 4 | Tautomerization | Cyclic imine | This compound |

Investigation of Intermediates and Transition States

The synthesis of this compound proceeds through a series of transient intermediates and transition states. While the direct experimental observation of these species is challenging due to their short lifetimes, their existence is inferred from kinetic studies and supported by computational chemistry. smolecule.com

The primary intermediate in this reaction is the hydrazone , formed from the condensation of the β-ketonitrile and the substituted hydrazine. nih.gov The stability and reactivity of this hydrazone are critical for the subsequent cyclization step. Electron-withdrawing groups on the β-ketonitrile can enhance the electrophilicity of the nitrile carbon, facilitating the intramolecular attack by the hydrazine nitrogen.

Once the new carbon-nitrogen bond is formed, a cyclic imine intermediate is generated. This intermediate is typically unstable and readily undergoes tautomerization to achieve the aromaticity of the pyrazole ring. The tautomerization process itself involves proton transfer steps, which can be influenced by the solvent and the presence of acid or base catalysts.

| Intermediate/Transition State | Description | Role in the Reaction |

| Hydrazone | Product of the initial condensation and dehydration step. | Key intermediate that undergoes cyclization. |

| Cyclic Transition State | High-energy state leading to the formation of the pyrazole ring. | Determines the rate of the cyclization step. |

| Cyclic Imine | The immediate product of the intramolecular cyclization. | Undergoes rapid tautomerization to the final product. |

Catalytic Pathways and Catalytic Cycle Analysis

While the condensation reaction to form the pyrazole ring can proceed without a catalyst, it is often accelerated by the use of acid or base catalysts.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen of the β-ketonitrile can be protonated, which increases the electrophilicity of the carbonyl carbon and facilitates the initial nucleophilic attack by the hydrazine. mdpi.com Furthermore, the nitrile group can be activated by protonation, which lowers the activation energy for the subsequent intramolecular cyclization. A plausible catalytic cycle for acid catalysis would involve:

Protonation of the carbonyl oxygen.

Nucleophilic attack by hydrazine.

Proton transfer and dehydration to form the hydrazone.

Protonation of the nitrile nitrogen.

Intramolecular cyclization.

Deprotonation and tautomerization to yield the aminopyrazole and regenerate the acid catalyst.

Base Catalysis: A base can deprotonate the hydrazine, increasing its nucleophilicity and promoting the initial attack on the carbonyl carbon. The basic conditions can also facilitate the final tautomerization step.

In the context of N-alkylation of a pre-existing pyrazole ring to introduce the methyl or cyclohexyl group, various catalytic systems have been developed. These often involve the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkylating agent. researchgate.netresearchgate.net Transition metal catalysts have also been employed for N-arylation and N-alkylation of pyrazoles, although this is more relevant for introducing aryl or more complex alkyl groups. nih.gov

For the synthesis of this compound, a one-pot reaction is conceivable where the pyrazole ring is first formed and then subsequently alkylated in the same reaction vessel. In such a scenario, the catalytic cycle for the alkylation step would typically involve:

Deprotonation of the pyrazole N-H by a base.

Nucleophilic attack of the pyrazolate anion on the alkylating agent (e.g., methyl iodide or a cyclohexyl halide).

Formation of the N-alkylated pyrazole and regeneration of the base.

The regioselectivity of this alkylation step is a critical consideration, as alkylation can occur at either of the two nitrogen atoms in an unsymmetrically substituted pyrazole. mdpi.com

| Catalyst Type | Role in the Reaction | Mechanistic Steps |

| Acid | Activates the β-ketonitrile | Protonation of carbonyl and nitrile groups |

| Base | Enhances the nucleophilicity of hydrazine | Deprotonation of hydrazine |

| Base (for N-alkylation) | Generates the pyrazolate anion | Deprotonation of the pyrazole ring |

Analytical Methodologies for N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are powerful tools for separating the components of a mixture and assessing the purity of a compound. Techniques such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are standard practices in organic and medicinal chemistry for the analysis of heterocyclic compounds like pyrazole (B372694) derivatives. mdpi.comresearchgate.net

Thin-Layer Chromatography (TLC):

TLC is a widely used, rapid, and cost-effective chromatographic technique for identifying compounds, determining their purity, and following the progress of a reaction. It operates on the principle of separation by adsorption. A small amount of the sample is spotted onto a stationary phase (commonly silica (B1680970) gel or alumina (B75360) coated on a glass or plastic plate). The plate is then placed in a sealed chamber with a solvent system (the mobile phase). As the mobile phase ascends the plate by capillary action, the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. This differential migration results in the separation of the components.

For a compound like N-cyclohexyl-1-methyl-1H-pyrazol-3-amine, TLC would be used to:

Monitor the synthesis reaction to determine its completion.

Assess the purity of the final product by observing the number of spots. A single spot typically indicates a pure compound.

Identify appropriate solvent systems for larger-scale column chromatography purification.

While specific TLC protocols for this compound are not detailed in publicly available literature, a general methodology would be developed by testing various solvent systems of differing polarities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a more advanced and highly sensitive chromatographic technique that provides high-resolution separations. It is used for the identification, quantification, and purification of individual components of a mixture. In HPLC, the sample is forced through a column packed with a stationary phase at high pressure by a liquid mobile phase. The separation mechanism is based on the differential partitioning of the sample components between the mobile and stationary phases.

Typical applications for HPLC in the analysis of this compound would include:

Purity Assessment: Determining the percentage purity of a synthesized batch by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks.

Separation: Isolating the pure compound from a mixture of reactants, byproducts, and impurities.

The development of an HPLC method would involve selecting an appropriate column (e.g., C18 reversed-phase) and optimizing the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and water with a modifying agent like formic acid or trifluoroacetic acid). While synthesis papers for similar pyrazole derivatives often confirm the structure of new compounds using spectroscopic methods, detailed chromatographic purity data is not always presented. mdpi.comresearchgate.netmdpi.com

Table 1: General Parameters for Chromatographic Analysis

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica gel or Alumina | C18, C8, Phenyl, Cyano, etc. |

| Mobile Phase | Variable mixtures (e.g., Hexane/Ethyl Acetate) | Variable mixtures (e.g., Acetonitrile/Water) |

| Detection | UV light (254 nm), Staining agents | UV-Vis, Diode Array, Mass Spectrometry |

| Application | Qualitative purity, Reaction monitoring | Quantitative purity, Separation, Quantification |

| Note: Specific conditions for this compound are not available in the cited literature and would require experimental development. |

Quantitative Analysis Methods

Quantitative analysis aims to determine the exact amount or concentration of a substance in a sample. While HPLC is a primary tool for quantitative analysis, other methods can be applied for specific purposes.

Gravimetric Weight Loss Measurements:

Gravimetric analysis is a classic analytical technique for the quantitative determination of an analyte based on the measurement of its mass. wikipedia.orgksu.edu.sa One type of gravimetric analysis is volatilization gravimetry, where the analyte or its decomposition products are volatilized at a suitable temperature. The mass of the volatilized substance is then determined indirectly by the loss in mass of the sample. wikipedia.org

For a specific application, such as determining the amount of a volatile substance associated with this compound (e.g., residual solvent or water content), a gravimetric weight loss measurement could be employed. This would typically involve heating a precisely weighed sample at a controlled temperature for a specific period and then measuring the final mass. The difference in mass would correspond to the mass of the volatilized component. This is a common technique used in thermogravimetric analysis (TGA).

The application of gravimetric analysis directly for the quantification of this compound itself would be less common than chromatographic methods and would require the compound to be converted into a stable, weighable form of known composition. ksu.edu.salongdom.org There is no specific application of this method for this compound described in the available literature.

Table 2: Example Data for Gravimetric Weight Loss (Hypothetical)

| Sample ID | Initial Mass (g) | Final Mass (g) | Mass Loss (g) | % Weight Loss |

| Sample A | 1.0000 | 0.9950 | 0.0050 | 0.50 |

| Sample B | 1.0000 | 0.9900 | 0.0100 | 1.00 |

| Note: This table illustrates the type of data obtained from a gravimetric weight loss experiment. No experimental data for this compound was found in the cited literature. |

Potential Applications of N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine in Chemical Science Excluding Therapeutic Dosage and Safety

Utility in Material Science and Polymer Chemistry

While specific research on N-cyclohexyl-1-methyl-1H-pyrazol-3-amine in material science is not extensively documented, the broader class of pyrazole (B372694) derivatives has been recognized for its utility in this field. researchgate.netmdpi.com Pyrazoles serve as versatile scaffolds in the design of materials with specific optical, electronic, or coordination properties.

The nitrogen atoms in the pyrazole ring can act as ligands, capable of coordinating with metal ions. This property allows for the formation of metal-organic frameworks (MOFs) or coordination polymers. These materials are investigated for applications in gas storage, catalysis, and as semiconductors. nih.gov The amine group in this compound provides an additional coordination site or a reactive handle for further functionalization.

In polymer chemistry, aminopyrazoles can be utilized as monomers or building blocks for the synthesis of novel polymers. nih.gov The primary amine group can react with various functional groups, such as acid chlorides or isocyanates, to form polyamides or polyureas. The incorporation of the pyrazole and cyclohexyl moieties into the polymer backbone could impart specific properties, such as thermal stability, altered solubility, or the ability to chelate metals. For instance, studies have reported the synthesis of antimicrobial copolymers containing pendant amino groups, suggesting a potential avenue for creating functional polymers from aminopyrazole derivatives. nih.gov

Potential in Agrochemical Development

Pyrazole derivatives are a significant class of compounds in the agrochemical industry, with many commercial products used as herbicides, fungicides, and insecticides. clockss.org The pyrazole ring is considered an effective pharmacophore in the design of new crop protection agents. nih.gov The biological activity of these compounds is highly dependent on the nature and position of the substituents on the pyrazole ring. nih.gov

Fungicidal Activity: Research has demonstrated that various substituted pyrazoles exhibit potent fungicidal properties. nih.govmdpi.com For example, pyrazole carboxamide fungicides are known to act as succinate (B1194679) dehydrogenase inhibitors, disrupting the energy cycle within fungi. mdpi.com Studies on N-substituted pyrazole-4-carboxamides have shown that some derivatives exhibit moderate to excellent antifungal activities against common phytopathogenic fungi like Gibberella zeae and Fusarium oxysporum. mdpi.com The introduction of different substituents can significantly influence the efficacy and spectrum of activity.

Herbicidal Activity: Similarly, pyrazole-containing compounds have been successfully developed as herbicides. clockss.org These herbicides can act on various biological targets within the plant, such as inhibiting specific enzymes crucial for plant growth. nih.govbohrium.com For instance, certain 5-hydroxyprazole derivatives are known inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD). clockss.org The herbicidal activity of pyrazole amides has also been investigated, with some compounds showing significant growth inhibition against weeds like Brassica campestris and Digitaria sanguinalis. cabidigitallibrary.orgresearchgate.net The lipophilic cyclohexyl group in this compound could potentially enhance its uptake and translocation within target weeds.

The following table summarizes the fungicidal activity of selected pyrazole derivatives against various plant pathogens, illustrating the potential of this class of compounds in agrochemical applications.

| Compound ID | Target Fungi | Inhibition Rate (%) at 100 µg/mL | Reference |

| 6a | Gibberella zeae | >50 | mdpi.com |

| 6b | Gibberella zeae | >50 | mdpi.com |

| 6c | Gibberella zeae | >50 | mdpi.com |

| 26 | Rhizoctonia solani | 100 | nih.gov |

| 27 | Botrytis cinerea | 100 | nih.gov |

| 30 | Verticillium mali | 100 | nih.gov |

Roles in Corrosion Inhibition Studies

The use of organic compounds as corrosion inhibitors is a well-established method for protecting metals, particularly steel, in acidic environments. nih.gov Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, along with π-electrons, are known to be effective due to their ability to adsorb onto the metal surface and form a protective barrier. nih.govicrc.ac.ir Pyrazole derivatives have emerged as a promising class of corrosion inhibitors for this purpose. acs.orgmedjchem.com

The inhibitory action of pyrazole compounds is attributed to the adsorption of the molecules on the metal surface. This process can involve physical adsorption (electrostatic interactions) and chemical adsorption (chemisorption), which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate bond. The lone pair of electrons on the nitrogen atoms and the π-electrons of the pyrazole ring play a crucial role in this adsorption process. nih.govacs.org

Studies on various pyrazole derivatives have consistently shown high inhibition efficiencies. For example, electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have confirmed that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgresearchgate.net The efficiency of inhibition typically increases with the concentration of the inhibitor. acs.orgacs.org

The molecular structure of the pyrazole derivative, including the presence of substituents, significantly influences its performance as a corrosion inhibitor. tandfonline.com The this compound molecule contains multiple active centers for adsorption: the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the amine group. The cyclohexyl group, being electron-donating and having a large surface area, could further enhance the adsorption and coverage on the metal surface, thereby improving the inhibition efficiency.

The table below presents the corrosion inhibition efficiencies of several pyrazole derivatives on steel in acidic media, as determined by various experimental techniques.

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

| N-PMBSA | Mild Steel | 1.0 M HCl | 10⁻³ M | 94.58 | tandfonline.com |

| N-PBA | Mild Steel | 1.0 M HCl | 10⁻³ M | 92.37 | tandfonline.com |

| 4-CP | Mild Steel | 1 M HCl | 10⁻³ M | 94 | researchgate.net |

| MPA | Mild Steel | 1 M H₂SO₄ | 0.8 g/L | 96.47 | acs.org |

| MPAPB | C38 Steel | 1 M HCl | 1 mM | 90.2 | nih.gov |

Future Research Directions and Perspectives on N Cyclohexyl 1 Methyl 1h Pyrazol 3 Amine

Exploration of Novel Synthetic Pathways

The synthesis of multi-substituted pyrazoles often relies on classical condensation reactions, which can sometimes be limited by harsh conditions, low yields, or a lack of regioselectivity. tandfonline.com Future research should prioritize the development of more efficient, sustainable, and versatile synthetic routes to N-cyclohexyl-1-methyl-1H-pyrazol-3-amine.

Key areas for exploration include:

Multi-component Reactions (MCRs): One-pot, three-component procedures for preparing polysubstituted pyrazoles have proven to be operationally simple and high-yielding. organic-chemistry.org Investigating an MCR approach involving a cyclohexyl-substituted hydrazine (B178648), a methylating agent, and a suitable three-carbon synthon could provide a highly efficient and atom-economical route to the target molecule. Iodine-mediated three-component reactions have also been shown to be highly effective for constructing aminopyrazole derivatives. tandfonline.comtandfonline.com

Catalytic Methods: Copper-catalyzed aerobic cyclization has been used for the synthesis of pyrazole (B372694) derivatives from unsaturated hydrazones. nih.gov Developing a copper- or other transition-metal-catalyzed process could offer a milder and more efficient alternative to traditional methods.

Microwave-Assisted Synthesis: Microwave irradiation has been effectively used to accelerate the synthesis of aminopyrazoles, significantly reducing reaction times. sunway.edu.my Applying this technology to the key cyclization or substitution steps in the synthesis of this compound could enhance efficiency and throughput.

Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, leading to improved yields and safety. Adapting the synthesis to a flow-based system could enable scalable and reproducible production of the compound and its derivatives.

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

|---|---|---|

| Multi-Component Reaction (MCR) | High atom economy, operational simplicity, reduced waste. organic-chemistry.org | Identification of suitable, readily available starting materials. |

| Copper-Catalyzed Cyclization | Mild reaction conditions, high functional group tolerance. nih.gov | Optimization of catalyst system and oxidant for the specific substrate. |

| Microwave-Assisted Synthesis | Drastically reduced reaction times, potential for improved yields. sunway.edu.my | Scale-up limitations and ensuring uniform heating. |

| Flow Chemistry Synthesis | Enhanced safety, reproducibility, and scalability. | Development and optimization of a continuous flow reactor setup. |

Deeper Mechanistic Understanding of Key Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and controlling product outcomes. For this compound, future research should focus on elucidating the mechanisms of its formation and subsequent reactions. For instance, detailed mechanistic studies involving kinetic analysis, intermediate trapping, and isotopic labeling can provide profound insights.

A relevant example is the in-depth study of pyrazole synthesis via oxidation-induced N-N coupling of diazatitanacycles. rsc.orgnih.govumn.edu In these studies, researchers determined that the initial oxidation step was rate-limiting and that coordination of the oxidant to the metal center was critical for reactivity. nih.gov Applying a similar level of scrutiny to the cycloaddition reaction that forms the pyrazole ring of the target compound could reveal crucial information about transition states and the influence of substituents and catalysts. This knowledge would be invaluable for rationally designing improved synthetic conditions to maximize yield and regioselectivity.

Advanced Computational Modeling and Prediction

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental research and reducing development time and costs. eurasianjournals.com Density Functional Theory (DFT) is particularly powerful for gaining detailed insights into the electronic structure and properties of pyrazole derivatives. researchgate.netresearchgate.net

Future computational studies on this compound should include:

Geometric and Electronic Structure Analysis: DFT calculations can be used to optimize the molecule's three-dimensional structure and analyze its frontier molecular orbitals (HOMO and LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis identifies the electron-rich and electron-poor regions of a molecule, predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.net This is crucial for planning further functionalization of the molecule.

Prediction of Physicochemical Properties: Computational models can predict properties such as dipole moment, polarizability, and spectral characteristics (NMR, IR), which can be compared with experimental data for structural validation. researchgate.net

Reaction Pathway Modeling: Modeling the transition states and energy profiles of potential synthetic reactions can help identify the most energetically favorable pathways, thus guiding the selection of optimal reaction conditions.

| Computational Method | Predicted Property | Significance |

|---|---|---|

| DFT (e.g., B3LYP/6-311+G) | Optimized Molecular Geometry | Provides the most stable 3D conformation of the molecule. researchgate.net |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for targeted reactions. researchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectra | Predicts electronic transitions and optical properties relevant for materials science. |

Development of New Derivatives with Tuned Chemical Properties for Specific Material or Agrochemical Applications

The true potential of this compound lies in its use as a scaffold for developing new derivatives with tailored properties. The pyrazole core is a key feature in numerous commercial agrochemicals and advanced materials. royal-chem.comacs.org

Agrochemical Applications: Many successful herbicides are 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors containing a pyrazole scaffold. acs.org Likewise, pyrazole carboxamides are prominent as succinate (B1194679) dehydrogenase (SDH) inhibitors in fungicides. acs.org Future research could involve synthesizing derivatives of this compound to explore these activities. For example, introducing a benzoyl group or other functionalities known to interact with these enzyme targets could lead to novel herbicidal or fungicidal candidates. acs.org

Material Science Applications: In materials science, pyrazole derivatives are used in the development of conductive polymers, dyes, and photovoltaic materials. royal-chem.com The N-H and pyridine-like nitrogen atoms of the pyrazole ring make it an excellent ligand for forming metal complexes. Derivatives of this compound could be synthesized to act as ligands for new catalysts or as building blocks for metal-organic frameworks (MOFs). Functionalization of the cyclohexyl ring or the pyrazole core could be used to tune the electronic and steric properties of these materials, influencing their catalytic activity, porosity, or optical characteristics.

| Proposed Modification | Target Application Area | Rationale |

|---|---|---|

| Acylation of the 3-amino group with a substituted benzoyl chloride | Agrochemical (Herbicide) | Mimics the structure of known pyrazole-based HPPD inhibitors. acs.org |

| Introduction of a carboxamide group at the 4-position of the pyrazole ring | Agrochemical (Fungicide) | The pyrazole carboxamide moiety is a known inhibitor of the SDH enzyme. acs.org |

| Halogenation (e.g., Br, Cl) at the 4-position of the pyrazole ring | Synthetic Intermediate | Provides a reactive handle for further cross-coupling reactions to build complex molecules. |

| Introduction of hydroxyl or carboxyl groups on the cyclohexyl ring | Material Science (Ligand) | Creates additional coordination sites for creating metal complexes or MOFs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.